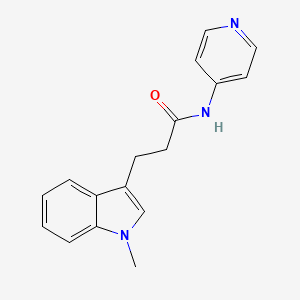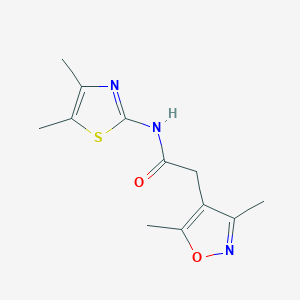
4-Cyclohexylthio-2-(2-thienyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylthio-2-(2-thienyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The unique structure of this compound, which includes a cyclohexylthio group and a thienyl group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylthio-2-(2-thienyl)quinazoline can be achieved through several methods. One common approach involves the use of o-aminobenzylamine and benzylamine as starting materials. The reaction typically includes the following steps:
Oxidative Imine Synthesis: This step involves the formation of an imine intermediate through the oxidation of the starting materials.
Intermolecular Condensation: The imine intermediate undergoes condensation with a suitable reagent to form a cyclic structure.
Intramolecular Cyclization: The cyclic intermediate undergoes cyclization to form the quinazoline core.
Aromatization: The final step involves the aromatization of the quinazoline core to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and efficient methods, such as palladium-catalyzed cross-coupling reactions. These methods offer high yields and can be performed under relatively mild conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylthio-2-(2-thienyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and o-iodoxybenzoic acid (IBX).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclohexylthio-2-(2-thienyl)quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclohexylthio-2-(2-thienyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones: These compounds share a similar quinazoline core but differ in the substituents attached to the core.
4-Cyanoquinazolines: These compounds have a cyano group at the 4-position, which imparts different chemical and biological properties.
Uniqueness
4-Cyclohexylthio-2-(2-thienyl)quinazoline is unique due to the presence of both cyclohexylthio and thienyl groups. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H18N2S2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-cyclohexylsulfanyl-2-thiophen-2-ylquinazoline |
InChI |
InChI=1S/C18H18N2S2/c1-2-7-13(8-3-1)22-18-14-9-4-5-10-15(14)19-17(20-18)16-11-6-12-21-16/h4-6,9-13H,1-3,7-8H2 |
InChI Key |
NEZSXXIOIWGPGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12182356.png)
![1-Acetyl-4-{2-hydroxy-3-[(3-methylbutyl)amino]propoxy}-3-methoxybenzene](/img/structure/B12182372.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12182378.png)
![N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12182381.png)

![2-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12182390.png)
![4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}benzamide](/img/structure/B12182395.png)
![N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B12182399.png)
![2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B12182408.png)
![10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0^{3,8}.0^{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene](/img/structure/B12182411.png)

![5-[(4-chlorobenzyl)oxy]-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B12182426.png)
![2-Methylpropyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12182432.png)

